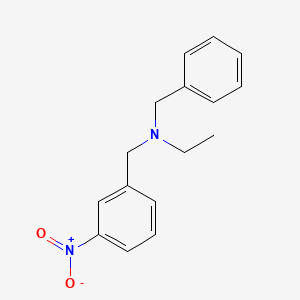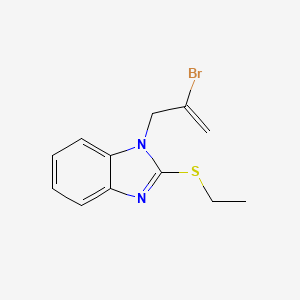![molecular formula C13H10ClN3OS B5855363 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5855363.png)
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide, also known as CPB, is a chemical compound that has been widely used in scientific research. It belongs to the class of thioamides and is a potent inhibitor of the enzyme carbonic anhydrase.
作用机制
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide inhibits the activity of carbonic anhydrase enzymes by binding to the zinc ion in the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, which is essential for many physiological processes. The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have therapeutic potential in various diseases, such as glaucoma and epilepsy.
Biochemical and physiological effects:
The inhibition of carbonic anhydrase activity by 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have various biochemical and physiological effects. For example, it can reduce intraocular pressure in glaucoma patients by decreasing the production of aqueous humor. It can also reduce the severity of seizures in epileptic patients by decreasing the acidity of the brain. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in humans is limited due to its potential toxicity and side effects.
实验室实验的优点和局限性
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase enzymes, and its activity can be easily measured using various assays. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is also relatively stable and can be stored for long periods without degradation. However, the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments is limited by its potential toxicity and side effects. It is important to use appropriate safety measures when handling 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in the lab.
未来方向
There are several future directions for the use of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide in scientific research. One potential application is in the development of new drugs for the treatment of glaucoma and epilepsy. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to be a potent inhibitor of carbonic anhydrase enzymes, which are involved in the pathogenesis of these diseases. Another potential application is in the study of the role of carbonic anhydrases in cancer. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been found to have anticancer activity in vitro, and further studies are needed to determine its potential as a cancer therapy.
Conclusion:
In conclusion, 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is a potent inhibitor of carbonic anhydrase enzymes that has been extensively used in scientific research. Its synthesis method is relatively simple, and it has several advantages for use in lab experiments. However, its potential toxicity and side effects limit its use in humans. Future research directions for 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide include the development of new drugs for the treatment of glaucoma and epilepsy, and the study of its potential as an anticancer therapy.
合成方法
The synthesis of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide involves the reaction of 3-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-aminopyridine. The final product is obtained by the reaction of the resulting amide with carbon disulfide. The yield of 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide is generally high, and the purity can be improved by recrystallization.
科学研究应用
3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively used in scientific research, particularly in the field of medicinal chemistry. It has been found to have potent inhibitory activity against carbonic anhydrase enzymes, which are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. 3-chloro-N-[(3-pyridinylamino)carbonothioyl]benzamide has also been used as a tool compound to study the role of carbonic anhydrases in various diseases, such as glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-4-1-3-9(7-10)12(18)17-13(19)16-11-5-2-6-15-8-11/h1-8H,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBXLLVCPDIKIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(pyridin-3-ylcarbamothioyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
![N-methyl-N-(4-methylphenyl)-3-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5855319.png)
![N-(3,4-dimethylphenyl)-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5855320.png)
![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B5855340.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5855352.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(2-naphthyl)ethanone](/img/structure/B5855360.png)
![7-(difluoromethyl)-N-(2-hydroxy-5-methylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5855361.png)
